molecular formula C13H18ClN3S B1429491 2-((piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride CAS No. 1211479-17-2

2-((piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride

Cat. No. B1429491
M. Wt: 283.82 g/mol
InChI Key: JRRZJNNKSMDGIT-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Inhibitor in Cholesterol Metabolism

The compound has been identified as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT). This enzyme is crucial in cholesterol metabolism, and inhibiting it can have therapeutic applications. The introduction of a piperazine unit in place of a 6-methylene chain in the linker between the head and tail moieties of the compound leads to enhanced aqueous solubility and improved oral absorption, making it a promising candidate for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Potential Antitubercular Agent

A derivative of the compound, specifically 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one, has been synthesized and shown good antitubercular activity. This study demonstrates the compound's potential as a novel therapeutic agent against mycobacterium species (Raju et al., 2020).

Corrosion Inhibition

Benzimidazole derivatives, including those with piperidine moieties, have been studied as corrosion inhibitors for steel in acidic environments. These compounds show promising efficiency in protecting metals from corrosion, a significant industrial problem (Yadav et al., 2016).

Antimicrobial Activity

Several benzimidazole derivatives, including those containing piperidine, have been synthesized and evaluated for antimicrobial activity. These compounds demonstrated good to moderate activity against various bacterial and fungal species, indicating their potential as novel antimicrobial agents (Parmar et al., 2018).

properties

IUPAC Name

2-(piperidin-3-ylmethylsulfanyl)-1H-benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S.ClH/c1-2-6-12-11(5-1)15-13(16-12)17-9-10-4-3-7-14-8-10;/h1-2,5-6,10,14H,3-4,7-9H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRZJNNKSMDGIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CSC2=NC3=CC=CC=C3N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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